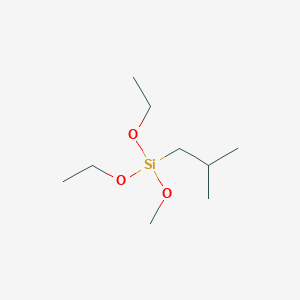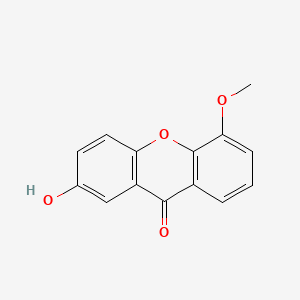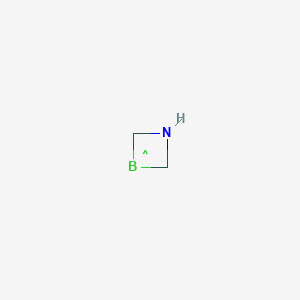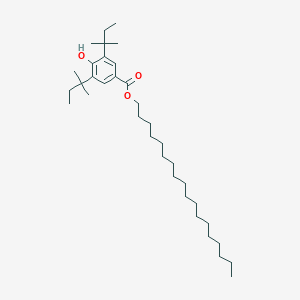
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is a chemical compound with the molecular formula C35H62O3. It is known for its unique structure, which includes a long octadecyl chain and a benzoate group substituted with two 2-methylbutan-2-yl groups. This compound is used in various scientific research applications due to its interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate typically involves esterification reactions. One common method is the reaction of octadecanol with 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and cosmetics for its stabilizing properties.
Mécanisme D'action
The mechanism of action of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the hydroxyl and 2-methylbutan-2-yl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a propionate group instead of a benzoate group.
Octadecyl di-t-butyl-4-hydroxyhydrocinnamate: Similar antioxidant properties but different structural features.
Uniqueness
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is unique due to its specific substitution pattern on the benzoate group, which imparts distinct chemical and biological properties. Its long octadecyl chain also contributes to its hydrophobic nature, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
71656-10-5 |
|---|---|
Formule moléculaire |
C35H62O3 |
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C35H62O3/c1-8-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-38-33(37)29-27-30(34(4,5)9-2)32(36)31(28-29)35(6,7)10-3/h27-28,36H,8-26H2,1-7H3 |
Clé InChI |
RTMMKKSOVKHHDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


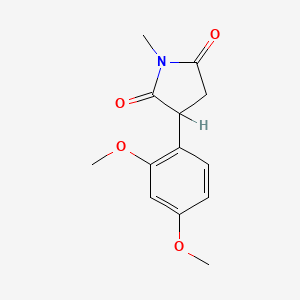

![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
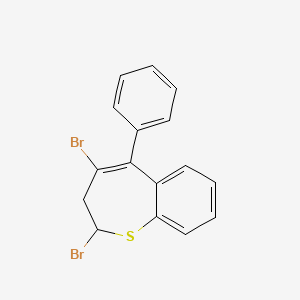
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)


